molecular formula C14H22FNO2 B5119502 2-[6-(2-Fluorophenoxy)hexylamino]ethanol

2-[6-(2-Fluorophenoxy)hexylamino]ethanol

Cat. No.: B5119502
M. Wt: 255.33 g/mol
InChI Key: HCLYPAZFKISVKM-UHFFFAOYSA-N
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Description

2-[6-(2-Fluorophenoxy)hexylamino]ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group attached to a hexylamino chain, which is further connected to an ethanol moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Fluorophenoxy)hexylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with 1-bromohexane to form 2-fluorophenoxyhexane. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Fluorophenoxy)hexylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research has explored its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-(2-Fluorophenoxy)hexylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation, oxidative stress, and lipid metabolism. It has been found to activate certain receptors, leading to downstream effects that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(4-Chlorophenoxy)hexylamino]ethanol: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    2-[6-(3-Phenylpropoxy)hexylamino]ethanol: This compound features a phenylpropoxy group, which imparts different chemical properties.

Uniqueness

2-[6-(2-Fluorophenoxy)hexylamino]ethanol is unique due to the presence of the fluorophenoxy group, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[6-(2-fluorophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLYPAZFKISVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCNCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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